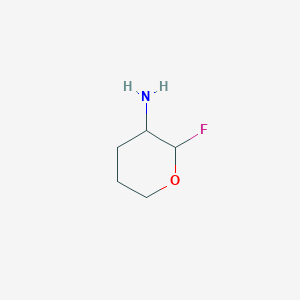
3-(2-氯苯基)-2,2-二甲基丙烷-1-胺盐酸盐
描述
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.
科学研究应用
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid: This method involves the reduction of the corresponding carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of 3-(2-Chlorophenyl)-2,2-dimethylpropanal: This method involves the amination of the corresponding aldehyde using reagents such as ammonia or ammonium chloride under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product.
化学反应分析
Types of Reactions: 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It is involved in signaling pathways that regulate cellular processes and physiological functions.
相似化合物的比较
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(2-Chlorophenyl)propionic acid: This compound has a similar structure but lacks the amine group.
3-(2-Chlorophenyl)propylamine: This compound has a similar amine group but a different alkyl chain length.
属性
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUCKVVJWYGOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)


![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)
